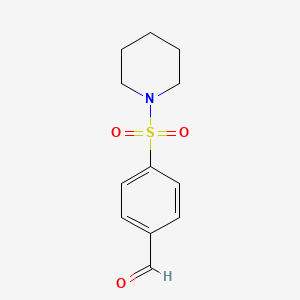

4-(Piperidine-1-sulfonyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-1-ylsulfonylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c14-10-11-4-6-12(7-5-11)17(15,16)13-8-2-1-3-9-13/h4-7,10H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSDDEPOUVZOCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Synthetic Transformations of 4 Piperidine 1 Sulfonyl Benzaldehyde

Sequential Reaction Strategies

A prominent sequential reaction strategy commences with the transformation of the aldehyde group, followed by modifications to other parts of the molecule. The aldehyde's electrophilic carbon atom makes it a prime target for nucleophilic attack, leading to a wide array of derivatives. These initial products can then undergo further reactions, demonstrating the utility of 4-(piperidine-1-sulfonyl)benzaldehyde as a versatile building block.

One illustrative example of a sequential reaction is the synthesis of thiosemicarbazones. nih.gov This process typically involves two key steps. The first step is the formation of a precursor, a substituted benzaldehyde (B42025), which in a closely related synthesis involves the reaction of piperidine (B6355638) with 4-fluorobenzaldehyde (B137897) to yield 4-(piperidin-1-yl)benzaldehyde. nih.gov This is then followed by the condensation reaction of the aldehyde with a thiosemicarbazide (B42300) derivative. nih.gov This sequence allows for the introduction of various substituents on the thiosemicarbazide moiety, leading to a library of compounds. nih.gov

Another significant sequential strategy involves the formation of imines from this compound, which then serve as intermediates for further transformations. For instance, these imines can react with triethylphosphite in the presence of an acid catalyst to furnish α-aminophosphonates. researchgate.net This sequence effectively converts the aldehyde into a more complex functional group, highlighting the synthetic potential of designing multi-step reaction pathways. researchgate.net

The following data tables provide detailed research findings on these sequential reaction strategies.

Table 1: Sequential Synthesis of Thiosemicarbazone Derivatives nih.gov

| Step | Reactants | Reagents & Conditions | Product |

| 1 | Piperidine, 4-Fluorobenzaldehyde | Anhydrous K₂CO₃, DMF, 90 °C, 12 h | 4-(Piperidin-1-yl)benzaldehyde |

| 2 | 4-(Piperidin-1-yl)benzaldehyde, Substituted Thiosemicarbazides | - | 4-Piperidinylbenzaldehyde-based Thiosemicarbazones |

Table 2: Sequential Synthesis of α-Aminophosphonates researchgate.net

| Step | Reactant 1 | Reactant 2 | Reagents & Conditions | Product |

| 1 | 4-(Piperidin-1-yl)benzaldehyde | Amine | - | Imine Intermediate |

| 2 | Imine Intermediate | Triethylphosphite | Dilute HCl, Ultrasound Irradiation | α-Aminophosphonate Derivative |

These examples underscore the utility of this compound and its close analogs in sequential reactions, enabling the systematic construction of diverse and complex molecular architectures. The ability to perform these transformations in a stepwise manner provides a high degree of control over the final product's structure and functionality.

Advanced Spectroscopic and Structural Characterization of 4 Piperidine 1 Sulfonyl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of the ¹H and ¹³C NMR spectra, supported by two-dimensional techniques, would provide a complete picture of the molecular structure of 4-(Piperidine-1-sulfonyl)benzaldehyde.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the piperidine (B6355638) ring.

The most downfield signal would be a singlet for the aldehydic proton (CHO) , anticipated in the region of δ 9.9–10.1 ppm . This significant deshielding is due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group.

The aromatic protons on the para-substituted benzene (B151609) ring would appear as a characteristic AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the electron-withdrawing sulfonyl group (H-2, H-6) are expected to resonate further downfield than the protons ortho to the aldehyde group (H-3, H-5). A typical range for these protons would be between δ 7.8 and 8.2 ppm .

The protons of the piperidine ring would exhibit more complex signals in the upfield region of the spectrum.

The four protons on the carbons adjacent to the nitrogen atom (α-protons, H-α) would be deshielded by the sulfonyl group and are expected to appear as a multiplet around δ 2.9–3.2 ppm .

The four protons on the β-carbons (H-β) and the two protons on the γ-carbon (H-γ) would produce overlapping multiplets in the range of δ 1.4–1.7 ppm .

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehydic-H | 9.9 - 10.1 | Singlet (s) | 1H |

| Aromatic-H (ortho to SO₂) | 8.0 - 8.2 | Doublet (d) | 2H |

| Aromatic-H (ortho to CHO) | 7.9 - 8.1 | Doublet (d) | 2H |

| Piperidine-H (α) | 2.9 - 3.2 | Multiplet (m) | 4H |

| Piperidine-H (β, γ) | 1.4 - 1.7 | Multiplet (m) | 6H |

The ¹³C NMR spectrum provides information on all unique carbon environments in the molecule. For this compound, eight distinct signals are anticipated.

The carbonyl carbon of the aldehyde group is the most deshielded, with an expected chemical shift in the range of δ 191–193 ppm . rsc.org The carbons of the aromatic ring would produce four signals. The carbon attached to the aldehyde group (C-4) and the carbon attached to the sulfonyl group (C-1) would be distinct, as would the two pairs of equivalent aromatic carbons (C-2,6 and C-3,5). The piperidine ring would show three signals for the α, β, and γ carbons.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 191 - 193 |

| C-Ar (quaternary, C-SO₂) | 141 - 143 |

| C-Ar (quaternary, C-CHO) | 138 - 140 |

| C-Ar (CH, ortho to SO₂) | 128 - 130 |

| C-Ar (CH, ortho to CHO) | 130 - 132 |

| Piperidine Cα | 46 - 48 |

| Piperidine Cβ | 25 - 27 |

| Piperidine Cγ | 23 - 25 |

To unambiguously assign the proton and carbon signals, 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. Key expected correlations include those between the adjacent aromatic protons and within the piperidine ring's spin system (α-H with β-H, and β-H with γ-H).

HSQC (Heteronuclear Single Quantum Coherence): This would show direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals in Table 1 to the carbon signals in Table 2 (e.g., aromatic protons to their respective aromatic carbons, and piperidine protons to their corresponding ring carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment highlights longer-range (2-3 bond) couplings between protons and carbons. Crucial correlations would be observed from the aldehydic proton to the C-4 aromatic carbon, and from the α-protons of the piperidine ring to the C-1 aromatic carbon, confirming the connectivity of the major fragments of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by absorptions from the carbonyl, sulfonyl, and aromatic groups.

The most intense and characteristic band would be the C=O stretch of the aldehyde, expected around 1700–1710 cm⁻¹ . The conjugation with the aromatic ring slightly lowers this frequency compared to a simple aliphatic aldehyde. Another key feature for the aldehyde is the presence of two weak C-H stretching bands around 2820 cm⁻¹ and 2720 cm⁻¹ .

The sulfonyl group (SO₂) vibrations are also very characteristic. Two strong stretching bands are expected: an asymmetric stretch around 1340–1360 cm⁻¹ and a symmetric stretch around 1160–1180 cm⁻¹ .

The aromatic ring would show C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450–1600 cm⁻¹ region. The para-substitution pattern would give rise to a strong C-H out-of-plane bending vibration in the range of 810–840 cm⁻¹. The piperidine ring's C-H stretching bands would appear just below 3000 cm⁻¹.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C-H Stretch | ~2820, ~2720 | Weak |

| Aldehyde | C=O Stretch | 1700 - 1710 | Strong |

| Aromatic | C-H Stretch | 3030 - 3100 | Medium-Weak |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Sulfonyl | S=O Asymmetric Stretch | 1340 - 1360 | Strong |

| Sulfonyl | S=O Symmetric Stretch | 1160 - 1180 | Strong |

| Piperidine | C-H Stretch | 2850 - 2950 | Medium |

Raman spectroscopy provides complementary information to IR spectroscopy. In general, vibrations that cause a significant change in polarizability result in strong Raman signals.

For this compound, the symmetric vibrations of the aromatic ring and the S=O symmetric stretch are expected to be particularly strong in the Raman spectrum. The aromatic ring breathing mode, typically around 1000 cm⁻¹ , and the C=C stretching vibrations would be prominent. The S=O symmetric stretch at 1160–1180 cm⁻¹ would also be a strong Raman band. In contrast to its strong intensity in the IR spectrum, the C=O stretch of the aldehyde is often weaker in the Raman spectrum. The C-H stretching vibrations would also be visible.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for the unambiguous determination of a compound's elemental composition. The molecular formula of this compound is C₁₂H₁₅NO₃S. The calculated exact mass (monoisotopic mass) for the neutral molecule is 253.0773 g/mol . In a typical HRMS experiment using electrospray ionization (ESI) in positive ion mode, the compound would be observed as a protonated molecule, [M+H]⁺. The validation of the molecular formula is achieved by comparing the experimentally measured mass of this ion with the theoretically calculated value.

Table 1: Theoretical Mass Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M] | C₁₂H₁₅NO₃S | 253.0773 |

| [M+H]⁺ | C₁₂H₁₆NO₃S⁺ | 254.0845 |

| [M+Na]⁺ | C₁₂H₁₅NNaO₃S⁺ | 276.0665 |

The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of this compound.

A common fragmentation pathway for aromatic sulfonamides under collision-induced dissociation (CID) involves the cleavage of the S-N bond and the S-C(aryl) bond. nih.gov A significant fragmentation pathway observed for many arylsulfonamides is the elimination of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.gov This rearrangement is often promoted by electron-withdrawing groups on the aromatic ring. nih.gov

The fragmentation of the benzaldehyde (B42025) moiety typically involves the loss of the formyl radical (•CHO, 29 Da) or a hydrogen radical (•H, 1 Da) from the parent ion.

Based on these general principles, a proposed fragmentation pathway for the protonated molecule of this compound ([M+H]⁺, m/z 254.0845) would likely include the following key steps:

Loss of Sulfur Dioxide (SO₂): A primary fragmentation would be the neutral loss of SO₂ (64.9643 Da), leading to the formation of an ion at m/z 189.1202. This corresponds to the [M+H - SO₂]⁺ fragment.

Cleavage of the Piperidine Ring: The piperidine ring can undergo fragmentation, leading to the loss of neutral fragments.

Formation of the Benzylic Cation: Cleavage of the bond between the sulfonyl group and the benzene ring could lead to the formation of a 4-formylphenyl cation or related fragments.

Table 2: Proposed Key Fragments in the ESI-MS/MS of this compound

| Proposed Fragment | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₆NO₃S⁺ | 254.0845 |

| [M+H - SO₂]⁺ | C₁₂H₁₆NO⁺ | 190.1226 |

| [C₅H₁₀N]⁺ | C₅H₁₀N⁺ | 84.0808 |

X-ray Crystallography

While the specific crystal structure of this compound is not publicly available, valuable insights can be drawn from the reported crystal structures of closely related derivatives, such as (E)-N′-[4-(piperidin-1-yl)benzylidene]arylsulfonohydrazides. These studies reveal that such compounds tend to crystallize in the monoclinic crystal system, with common space groups being P2₁/c or C2/c.

For a hypothetical crystal of this compound, a similar crystallographic outcome would be anticipated. The unit cell would contain a specific number of molecules (Z), and its dimensions (a, b, c, α, β, γ) would be precisely determined.

Table 3: Hypothetical Crystallographic Data for this compound based on Analogous Structures

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c or similar |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~20-25 |

| β (°) | ~90-100 |

| Volume (ų) | ~1500-2000 |

This data would be obtained from the diffraction pattern of a single crystal of the compound.

The crystal structure would provide a definitive view of the molecule's conformation. Based on studies of similar piperidine-containing structures, the piperidine ring in this compound is expected to adopt a stable chair conformation. This is a common low-energy conformation for six-membered saturated rings.

The orientation of the substituents on the piperidine ring and the relative orientation of the phenyl and piperidine rings would be determined by the torsion angles within the molecule. The benzaldehyde group attached to the sulfonyl moiety would likely exhibit a specific rotational conformation relative to the sulfonyl group to minimize steric hindrance.

The packing of molecules in the crystal lattice is governed by various non-covalent intermolecular interactions. In the case of this compound, several types of interactions would be expected to play a significant role. Although lacking a dedicated N-H donor for classical hydrogen bonding, weak C-H···O hydrogen bonds are anticipated. The oxygen atoms of the sulfonyl group and the aldehyde group can act as hydrogen bond acceptors for hydrogen atoms from the piperidine and phenyl rings of neighboring molecules.

Furthermore, π-stacking interactions between the aromatic rings of adjacent molecules could contribute to the stability of the crystal packing. These interactions involve the overlap of the π-orbitals of the benzene rings. The presence and geometry of these interactions, including centroid-to-centroid distances and slip angles, would be revealed by the crystal structure analysis. Studies on other sulfonamides have highlighted the importance of such interactions in directing the crystal packing. nih.gov

Elemental Microanalysis

Elemental microanalysis is a foundational analytical technique used to determine the mass percentages of constituent elements within a chemical compound. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized substance, thereby confirming its elemental composition and purity.

For this compound, the molecular formula is established as C₁₂H₁₅NO₃S, corresponding to a molecular weight of 253.32 g/mol . The theoretical elemental composition is calculated based on this formula. In a laboratory setting, these theoretical values are compared against the experimental results obtained from an elemental analyzer. A close correlation between the calculated and found percentages for Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) provides strong evidence for the successful synthesis and high purity of the target compound.

The expected elemental composition for this compound is detailed in the table below.

Table 1: Elemental Microanalysis Data for C₁₂H₁₅NO₃S

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 56.90 | Experimental |

| Hydrogen (H) | 5.97 | Experimental |

| Nitrogen (N) | 5.53 | Experimental |

| Sulfur (S) | 12.66 | Experimental |

Table of Compounds

| Compound Name |

|---|

Computational and Theoretical Investigations of 4 Piperidine 1 Sulfonyl Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing profound insights into the structural, electronic, and spectroscopic properties of molecules. For the compound 4-(Piperidine-1-sulfonyl)benzaldehyde, these computational methods, particularly those rooted in Density Functional Theory (DFT), allow for a detailed exploration of its fundamental characteristics at the atomic level. Such theoretical investigations are crucial for understanding molecular stability, reactivity, and potential applications. They complement experimental data by providing a theoretical framework for interpreting observed phenomena and predicting molecular behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for determining the optimized geometry of a molecule, which corresponds to its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: As specific computational studies for this exact molecule are not publicly available, this table represents typical data that would be generated from a DFT geometry optimization. The values are illustrative.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | S=O | ~1.45 Å |

| S-N | ~1.65 Å | |

| S-C (phenyl) | ~1.78 Å | |

| C=O (aldehyde) | ~1.22 Å | |

| Bond Angle | O=S=O | ~120° |

| C-S-N | ~107° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap and distribution)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. liverpool.ac.uk For this compound, the HOMO is typically expected to be localized on the more electron-rich parts of the molecule, such as the piperidine (B6355638) and phenyl rings, while the LUMO is often centered on the electron-withdrawing sulfonyl and benzaldehyde (B42025) groups. Analysis of the spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other reagents. tandfonline.com

Table 2: Illustrative Frontier Molecular Orbital Data Note: These values are illustrative, representing typical results from a DFT calculation.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic interactions. nih.gov It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the charge distribution. researchgate.net

In an MEP map of this compound, distinct regions of color indicate the electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are typically found around the oxygen atoms of the sulfonyl and aldehyde groups due to their high electronegativity.

Blue: Regions of most positive potential, indicating electron-poor areas that are favorable for nucleophilic attack. These are often located around the hydrogen atoms, particularly the aldehyde proton.

Green: Regions of neutral or near-zero potential.

The MEP surface provides a clear, intuitive picture of the molecule's charge landscape, highlighting the sites most likely to engage in intermolecular interactions, such as hydrogen bonding. tandfonline.comnih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by transforming the complex molecular orbitals into localized, chemically intuitive bonding, lone pair, and anti-bonding orbitals. tandfonline.com

Vibrational Spectroscopy Simulation and Interpretation

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. ambeed.com These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations. scielo.org.mx

For this compound, DFT calculations can predict the vibrational frequencies and intensities of characteristic functional groups. niscpr.res.in Key predicted vibrational modes would include:

S=O symmetric and asymmetric stretching vibrations (typically strong in the IR spectrum). researchgate.net

C=O stretching of the aldehyde group. niscpr.res.in

C-H stretching and bending modes of the phenyl and piperidine rings.

S-N and S-C stretching vibrations.

Comparing the simulated spectra with experimentally recorded FT-IR and FT-Raman spectra allows for a detailed and confident assignment of the observed vibrational bands to specific molecular motions. tandfonline.comnih.gov

Table 3: Illustrative Predicted Vibrational Frequencies Note: These values are illustrative, representing typical results from a DFT calculation.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric Stretch | S=O | ~1350 |

| Symmetric Stretch | S=O | ~1160 |

| Stretch | C=O | ~1705 |

| Stretch | S-N | ~850 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei. liverpool.ac.uk These calculations provide theoretical NMR spectra that can be directly compared with experimental results, aiding in the structural elucidation and assignment of complex spectra. pitt.edu

For this compound, theoretical predictions would estimate the chemical shifts for each unique proton and carbon atom. libretexts.org For example, the aldehyde proton (CHO) would be predicted at a significantly downfield position (around 10 ppm) in the ¹H NMR spectrum. The protons on the phenyl ring would show distinct shifts depending on their position relative to the electron-withdrawing sulfonyl group. Similarly, the ¹³C NMR spectrum would be predicted, with the carbonyl carbon of the aldehyde appearing at a characteristic downfield shift (around 190 ppm). These theoretical predictions are invaluable for confirming the molecular structure and assigning experimental NMR signals. nih.gov

Reaction Mechanism Elucidation

The synthesis of "this compound" and its subsequent reactions are of considerable interest. Computational chemistry offers powerful tools to elucidate the intricate details of reaction mechanisms, including the identification of transient species and the energetic landscape of the reaction pathway.

Transition State Characterization and Reaction Pathway Determination

For a typical synthesis of a sulfonamide, which involves the reaction of a sulfonyl chloride with an amine, computational analysis would identify the transition state for the nucleophilic attack of the piperidine nitrogen on the sulfur atom of the sulfonyl chloride. The geometry of this transition state, including the forming N-S bond and the breaking S-Cl bond, would be characterized. Furthermore, computational studies can explore the role of catalysts or solvent molecules in stabilizing the transition state and lowering the activation energy. For instance, in related cycloaddition reactions, DFT calculations at levels like MPWB1K/cc-pVDZ have been used to study the different possible modes of reaction and determine the preferred pathway. dntb.gov.ua

Energetic Profiling of Synthetic Transformations

For the formation of "this compound," computational methods would be used to calculate the free energy change (ΔG) for the reaction. A negative ΔG would indicate a spontaneous reaction. The activation energy (Ea), determined from the energy difference between the reactants and the transition state, provides insight into the reaction rate. While specific energetic data for the synthesis of "this compound" is not available in the surveyed literature, computational studies on related compounds, such as the cycloaddition reactions of nitrilimines, have shown that DFT calculations can predict reaction barriers and exothermicities, which are consistent with experimental observations of transient species. researchgate.net

Tautomerism and Isomerism Studies

Tautomers and isomers of a molecule can exhibit different physical and chemical properties. Computational chemistry is a valuable tool for investigating the relative stabilities of different tautomeric and isomeric forms. nih.gov

For "this compound," potential tautomers are not immediately obvious due to the absence of readily transferable protons to create common tautomeric forms like keto-enol or imine-enamine. However, the molecule can exist in different conformational isomers due to the flexibility of the piperidine ring and the rotation around the C-S and S-N bonds.

Computational studies would involve geometry optimization of various possible conformers to determine their relative energies. The most stable conformer would correspond to the global minimum on the potential energy surface. For example, studies on related piperidine derivatives have utilized DFT calculations to analyze conformational preferences. researchgate.net While specific studies on the tautomerism and isomerism of "this compound" are not present in the reviewed literature, the methodologies are well-established for such investigations.

Global and Local Reactivity Descriptors (e.g., electronegativity, chemical hardness, electrophilicity index)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. These descriptors offer insights into the molecule's stability and its propensity to react with other chemical species. biochempress.com

Global reactivity descriptors provide information about the molecule as a whole. Key global descriptors include:

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ). mdpi.com

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron configuration. It is related to the HOMO-LUMO energy gap. mdpi.com A larger gap indicates a harder, less reactive molecule.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment. researchgate.net It is defined as ω = μ²/2η. researchgate.net

Local reactivity descriptors , such as the Fukui function, identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

While specific calculations for "this compound" are not available in the reviewed literature, DFT calculations at levels like B3LYP/6-31G* are commonly used to compute these descriptors. biochempress.com The table below presents hypothetical data for illustrative purposes, based on typical values for similar organic molecules.

| Descriptor | Formula | Hypothetical Value |

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.5 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.0 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.5 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 3.2 eV |

| This table is for illustrative purposes only. The values are not based on actual experimental or computational data for this compound. |

Noncovalent Interaction (NCI) Analysis

Noncovalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and packing of molecules in the solid state. NCI analysis is a computational technique used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes. chemtools.orgnih.gov

The method is based on the electron density (ρ) and its reduced density gradient (s). mdpi.com Regions of low reduced density gradient at low electron densities are indicative of noncovalent interactions. chemtools.org These interactions can be visualized as isosurfaces, where the color of the surface indicates the nature of the interaction:

Blue: Strong, attractive interactions (e.g., hydrogen bonds). chemtools.org

Green: Weak, van der Waals interactions. chemtools.org

Red: Repulsive interactions (e.g., steric clashes). chemtools.org

A 2D plot of the reduced density gradient versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix can also be used to analyze these interactions. researchgate.net Spikes in the low-gradient, low-density region of the plot are characteristic of non-covalent interactions. chemtools.org

Although a specific NCI analysis for "this compound" is not found in the reviewed literature, this technique would be invaluable for understanding its crystal packing and intermolecular interactions. For example, it could reveal potential C-H···O or C-H···π interactions involving the benzaldehyde and piperidine rings.

Investigation of Electronic and Optical Properties (e.g., Non-Linear Optical properties)

The electronic and optical properties of "this compound" are of interest for potential applications in materials science, particularly in the field of non-linear optics (NLO). NLO materials can alter the properties of light, which is crucial for technologies like optical switching and frequency conversion. researchgate.net

Computational methods, such as time-dependent DFT (TD-DFT), can be used to predict the electronic absorption spectra (UV-Vis) of a molecule, providing information about its electronic transitions. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that influences the electronic and optical properties. mdpi.com

The NLO response of a molecule is characterized by its hyperpolarizability (β for second-order and γ for third-order). Computational chemistry allows for the calculation of these properties. nih.gov For a molecule to exhibit significant NLO activity, it often possesses a "push-pull" electronic structure, with an electron-donating group and an electron-withdrawing group connected by a π-conjugated system. In "this compound," the piperidine group can act as an electron donor, and the sulfonyl and aldehyde groups are electron-withdrawing, suggesting potential for NLO activity.

While specific NLO calculations for this compound are not available in the reviewed literature, studies on similar molecules provide a framework for such investigations. mdpi.comresearchgate.net The table below shows a hypothetical comparison of calculated NLO properties.

| Compound | First Hyperpolarizability (β) (a.u.) |

| Urea (reference) | ~37 |

| Hypothetical Push-Pull Molecule | >1000 |

| This compound | (Value not available) |

| This table is for illustrative purposes only. The value for the hypothetical push-pull molecule is a general representation. |

Future Research Directions and Perspectives

Exploration of Asymmetric Synthesis Routes and Chiral Derivatives

The development of asymmetric syntheses to produce chiral derivatives of 4-(Piperidine-1-sulfonyl)benzaldehyde represents a significant area for future investigation. The introduction of chirality can be envisioned at two primary locations: on the piperidine (B6355638) ring or by creating a stereogenic center at the sulfur atom of the sulfonamide group.

The enantioselective synthesis of piperidine derivatives is a well-established field, with methods including catalytic asymmetric hydrogenation of pyridine (B92270) precursors, kinetic resolutions, and the use of chiral pool synthesis. researchgate.netnih.gov These established strategies could be adapted to produce enantiomerically enriched piperidine moieties before their attachment to the benzenesulfonyl chloride core, or by asymmetric modification of the pre-formed piperidine ring. For instance, employing chiral catalysts in the reduction of a corresponding pyridinium (B92312) salt could yield specific stereoisomers of the piperidine ring. researchgate.netnih.gov Furthermore, the synthesis of piperidines with substituents at various positions (e.g., 2,5- or 2,6-disubstituted) could be achieved with high stereocontrol through organocatalytic intramolecular aza-Michael reactions. nih.gov

Creating a chiral center at the sulfur atom would result in chiral sulfinamides or related derivatives, which are gaining recognition as important pharmacophores. acs.org Recent advances in the asymmetric condensation of prochiral sulfinates with alcohols, catalyzed by organocatalysts, present a viable pathway to enantioenriched sulfinate esters. nih.gov These chiral sulfinate esters can then be converted into a variety of other chiral sulfur-containing functional groups. This approach could be applied to a precursor of this compound to generate novel chiral analogues.

Development of More Sustainable and Efficient Synthetic Methodologies

Future synthetic efforts will likely focus on "green chemistry" principles to improve the environmental footprint and efficiency of producing this compound. Traditional syntheses of sulfonamides often involve chlorinated solvents and require a base to neutralize the HCl byproduct. wikipedia.org Research into more sustainable methods is ongoing, with a focus on using water as a solvent, which is both environmentally benign and cost-effective. researchgate.netrsc.orgsci-hub.se Facile and environmentally friendly methods for sulfonamide synthesis in aqueous media, sometimes under dynamic pH control and without organic bases, have been described and could be adapted. rsc.org

Alternative sulfur sources to the commonly used sulfonyl chlorides are also being explored to create more sustainable processes. The use of sodium sulfinate as a stable and less reactive sulfur source in water is a promising avenue. researchgate.net Additionally, the development of catalytic systems for the synthesis of aromatic aldehydes, such as palladium-catalyzed reductive carbonylation, offers a more efficient and milder alternative to classical methods like the Vilsmeier-Haack or Gattermann-Koch reactions. numberanalytics.comresearchgate.netnumberanalytics.com The application of ultrasonic irradiation has also been shown to accelerate reactions and improve yields in the synthesis of related heterocyclic compounds, presenting another potential "green" enhancement. mdpi.com

Advanced Computational Modeling for Predictive Material Design

Computational chemistry and machine learning are emerging as powerful tools for the predictive design of new materials. nih.govnih.gov These in silico approaches can be applied to this compound and its derivatives to forecast their potential as functional materials, particularly in the realm of organic electronics. cmu.edufrontiersin.org By calculating properties such as frontier molecular orbital energies (HOMO/LUMO), reorganization energies, and charge transport characteristics, researchers can screen virtual libraries of derivatives to identify candidates with desirable electronic properties before undertaking laborious and expensive laboratory synthesis. nih.govacs.org

Machine learning models can be trained on existing data to predict chemical reactivity and stability, which is crucial for designing durable materials for applications like solar cells or batteries. nih.gov For instance, a model could predict the stability of various derivatives in different chemical environments, guiding the development of robust materials. nih.gov Furthermore, quantitative structure-property relationship (QSPR) models can be developed to predict physical properties like glass transition temperatures, which are important for the processing and stability of amorphous molecular materials. nih.govfrontiersin.org

Integration into Complex Macrocyclic or Polymeric Architectures

The bifunctional nature of this compound, possessing a reactive aldehyde group and a chemically robust sulfonamide-linked piperidine, makes it an attractive monomer for the synthesis of macrocycles and polymers. The aldehyde functionality can participate in a variety of condensation and multicomponent reactions to form large ring structures. rsc.orgnih.gov For example, it could be used in sequential coupling reactions to build complex macrocyclic libraries for screening against biological targets. rsc.orgresearchgate.net

For polymerization, the aldehyde group can be converted into other functionalities suitable for step-growth or chain-growth polymerization. Alternatively, the aromatic ring could be further functionalized to introduce polymerizable groups. The sulfonyl group itself imparts specific properties to polymers, such as thermal stability and altered solubility. There are established methods for preparing poly(arylene ether sulfone)s, where sulfonyl groups are integral to the polymer backbone. rsc.org While the piperidine-1-sulfonyl group is typically stable, it could potentially be used as a handle for further modification or to influence the polymer's final properties. The synthesis of polymers from sulfonyl chloride-containing monomers is a known strategy that could be adapted for derivatives of this compound. rsc.orgacs.org

Investigation of Solid-State Properties and Polymorphism for Material Applications

The solid-state properties of a molecular compound, such as its crystal packing and polymorphism, are critical for its application in materials science. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly affect physical properties including solubility, stability, and electronic conductivity. researchgate.netallfordrugs.com Sulfonamides are known to exhibit polymorphism, largely due to the strong hydrogen bonding and π-π stacking interactions facilitated by the sulfonamide group. nih.govacs.orgnih.gov

A systematic investigation into the crystallization conditions of this compound could reveal the existence of different polymorphs. Each polymorph would likely exhibit unique solid-state characteristics. For material applications, controlling the crystalline form is crucial. For example, in organic electronics, the molecular packing within a crystal directly influences charge transport. cmu.edu Therefore, identifying and selectively preparing the polymorph with the most favorable packing arrangement would be a key objective. Techniques such as X-ray diffraction, differential scanning calorimetry, and infrared spectroscopy would be essential in identifying and characterizing these different solid-state forms. nih.govresearchgate.net

High-Throughput Screening of Derivatized Libraries for Novel Chemical Reactivity

High-throughput screening (HTS) is a powerful methodology for rapidly assessing large numbers of compounds for a specific activity. acs.orgnih.gov The scaffold of this compound is well-suited for the creation of a diverse chemical library. The aldehyde group can be readily transformed into a wide range of other functional groups (e.g., imines, alcohols, carboxylic acids, etc.), while the piperidine ring can be N-alkylated or substituted at its carbon atoms.

By systematically creating a library of derivatives, researchers can screen for novel chemical reactivity or catalytic activity. rsc.orgstanford.edu For example, a library of metal complexes formed from Schiff base ligands derived from this compound could be screened for catalytic activity in various organic transformations. HTS methods, such as those relying on fluorescence or mass spectrometry, allow for the rapid testing of thousands of compounds, significantly accelerating the discovery of new catalysts or functional molecules. acs.orgyoutube.com This approach moves beyond the known applications of the parent compound to explore a much wider chemical space for unforeseen utility.

Q & A

Basic: What are the optimized synthetic routes for 4-(piperidine-1-sulfonyl)benzaldehyde, and how can reaction yields be improved?

Methodological Answer:

The compound is typically synthesized via sulfonylation of 4-formylbenzenesulfonyl chloride with piperidine. Key steps include:

- Reagent Ratios : Use a 1:1 molar ratio of sulfonyl chloride to piperidine in anhydrous dichloromethane (DCM) under nitrogen .

- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) followed by recrystallization yields >99% purity. UHPLC-MS (ESI/APCI) confirms mass ([M+H]+ = 254) and retention time (1.35 min) .

- Yield Optimization : Low yields (~19%) may arise from competing hydrolysis; using excess piperidine (1.5 equiv) and strict anhydrous conditions can improve efficiency. Temperature control (0–5°C during addition) minimizes side reactions .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H NMR (CDCl3) shows diagnostic peaks: δ 10.11 (aldehyde proton), 8.03–7.91 ppm (aromatic protons), and 3.03 ppm (piperidine N–CH2). 13C NMR confirms the aldehyde carbon at δ 190.65 and sulfonyl-linked aromatic carbons at δ 147.70 and 138.57 .

- UHPLC-MS : Validates molecular weight (254 g/mol) and purity (retention time: 1.35 min). Use a C18 column with acetonitrile/water + 0.1% formic acid for optimal separation .

- Elemental Analysis : Confirm C, H, N, S percentages (theoretical: C 56.89%, H 5.97%, N 5.53%, S 12.65%) to rule out impurities .

Advanced: How does this compound interact with TRPV2 channels, and what computational methods support its pharmacological profiling?

Methodological Answer:

- Biological Activity : The compound acts as a TRPV2 antagonist, inhibiting ion channel activation. This was identified via electrophysiological assays (HEK293 cells expressing TRPV2) and calcium imaging .

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding. The sulfonyl group forms hydrogen bonds with Arg534 and Tyr525 residues in the TRPV2 pore region. MD simulations (NAMD/GROMACS) assess stability over 100 ns trajectories .

- SAR Analysis : Modify the piperidine ring (e.g., introduce hydroxyl groups) to enhance affinity. Compare with analogs like 4-(4-hydroxypiperidine-1-sulfonyl)benzaldehyde (compound 111), which showed altered pharmacokinetics .

Advanced: What challenges arise in crystallizing this compound, and how can SHELX programs address them?

Methodological Answer:

- Crystallization Issues : The compound’s flexible piperidine ring and polar sulfonyl group complicate crystal packing. Use slow evaporation in DCM/hexane (1:3) at 4°C to obtain single crystals .

- SHELX Refinement : SHELXL refines structures against high-resolution data (≤1.0 Å). Assign anisotropic displacement parameters for sulfur and oxygen atoms. For twinned crystals, use the TWIN/BASF commands in SHELXL .

- Hydrogen Bonding Analysis : SHELXPRO generates hydrogen-bond tables. The aldehyde oxygen may form weak C–H···O interactions with adjacent sulfonyl groups (distance ~3.2 Å), influencing packing motifs .

Advanced: How can hydrogen-bonding patterns of this compound inform co-crystal design for enhanced solubility?

Methodological Answer:

- Graph Set Analysis : Use Etter’s rules (as implemented in Mercury) to classify hydrogen bonds. The sulfonyl group acts as a dual acceptor (O=S=O), forming R₂²(8) motifs with co-formers like nicotinamide .

- Co-crystal Screening : Screen with GRAS co-formers (e.g., succinic acid) via solvent drop grinding. PXRD and DSC confirm new phases. The compound’s aldehyde group may engage in π-π stacking with aromatic co-formers .

- Solubility Testing : Compare dissolution rates in biorelevant media (FaSSIF/FeSSIF) for co-crystals vs. pure API. Use HPLC-UV (λ = 254 nm) for quantification .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust/aerosols .

- Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite. Dispose as hazardous organic waste .

- Storage : Keep in amber glass vials under argon at –20°C to prevent aldehyde oxidation. Label containers with CAS No. (N/A in evidence; infer from analogs) and hazard codes (H302: harmful if swallowed) .

Advanced: How can this compound serve as a building block in polymer chemistry?

Methodological Answer:

- Photoinitiation : The aldehyde group participates in light-induced polymerization with borate salts (e.g., tetramethylammonium n-butyltriphenylborate). Use UV-Vis (λ = 365 nm) to trigger crosslinking in acrylate monomers like TMPTA .

- Functionalization : React the aldehyde with hydrazines to form hydrazone-linked dendrimers. Monitor conversion via FT-IR (disappearance of C=O stretch at ~1700 cm⁻¹) .

- Applications : Develop stimuli-responsive hydrogels or conductive polymers. Electrochemical impedance spectroscopy (EIS) evaluates conductivity in composite films .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.